molecular formula C12H17NO2 B8579256 3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine

3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine

Cat. No.: B8579256
M. Wt: 207.27 g/mol
InChI Key: XENYOWZWBBQYDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Phenyl-[1,3]dioxolan-2-yl)-propylamine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(2-phenyl-1,3-dioxolan-2-yl)propan-1-amine

InChI

InChI=1S/C12H17NO2/c13-8-4-7-12(14-9-10-15-12)11-5-2-1-3-6-11/h1-3,5-6H,4,7-10,13H2

InChI Key

XENYOWZWBBQYDA-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)(CCCN)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4,4-Ethylenedioxy-4-phenylbutylazide (130.0 mg, 0.56 mmol) was dissolved in tetrahydrofuran (5 ml), and thereto were added water (0.01 ml, 0.56 mmol) and triphenylphosphine (146.2 mg, 0.56 mmol) in a tetrahydrofuran solution (2 ml) in sequential order at the same temperature, and thereafter, the solution was stirred at room temperature for 24 hours. The reaction solution was added to a saturated aqueous sodium hydrogencarbonate solution and then extracted by chloroform, to obtain an organic layer. The extracted organic was washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resultant substance was purified by silica gel column chromatography (chloroform/methanol=10/1), whereby the target compound was obtained as a colorless oil (61.8 mg, 56.4% for 2 steps).
Name
4,4-Ethylenedioxy-4-phenylbutylazide
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.01 mL
Type
reactant
Reaction Step Two
Quantity
146.2 mg
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 2-[3-(2-phenyl-[1,3]dioxolan-2-yl)-propyl]-isoindole-1,3-dione (38 g, 112.91 mmol) in 2 M methylamine solution in methanol (300 mL) and heat in a sealed tube for 3 h at 50° C. Cool the solution to RT, concentrate and purify (silica gel chromatography, eluting with 25:75 DCM:2 M ammonia in methanol) to give the title compound as an oil (11 g, 47%).
Quantity
38 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
47%

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